molecular formula C16H12N2O4S B3018859 methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate CAS No. 1024263-82-8

methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate

Cat. No.: B3018859
CAS No.: 1024263-82-8
M. Wt: 328.34
InChI Key: QONKUASNWXJLEM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.

Mode of Action

For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular processes . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways related to these activities.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate typically involves the condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile under base-catalyzed conditions . This reaction forms an intermediate, which is then further reacted to yield the final product. The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Properties

IUPAC Name

methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-22-16(21)14-12(6-7-23-14)18-15(20)13(19)10-8-17-11-5-3-2-4-9(10)11/h2-8,17H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONKUASNWXJLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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